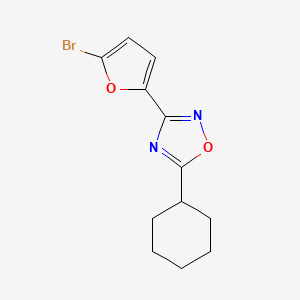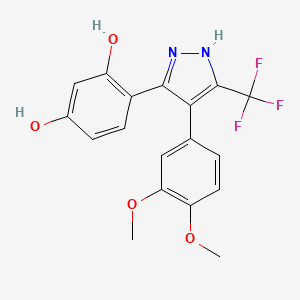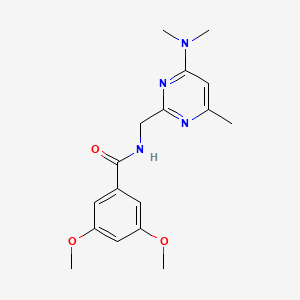
2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound known for its versatile applications in various scientific fields. Its unique structure incorporates diverse functional groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual functional group-containing intermediates. For instance, the piperidin-1-yl group might be introduced through nucleophilic substitution reactions involving piperidine and an appropriate leaving group. The thiazole ring can be synthesized separately and coupled later using thiol-based chemistry.
Industrial Production Methods
Industrial production methods rely on batch or continuous flow processes to ensure scalability and reproducibility. Key steps involve precise control of reaction conditions like temperature, pressure, and pH to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the thiazole ring or the chlorophenoxy group.
Reduction: Reduction reactions might target the piperidinyl group or other nitrogen-containing groups.
Substitution: Halogenation and alkylation reactions are common, particularly involving the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The primary products from these reactions vary based on the target sites. For instance, oxidation might lead to hydroxylated derivatives, while substitution could yield new haloalkanes or haloarenes.
Scientific Research Applications
Chemistry
Synthesis of new derivatives: Leveraging the compound's functional groups to create novel materials with improved properties.
Biology
Enzyme inhibition studies: Using the compound to study enzymatic pathways and potential drug development.
Medicine
Pharmaceutical research: Investigating the compound's potential as a therapeutic agent for various diseases.
Industry
Material science: Applications in developing advanced polymers or coatings with specialized functions.
Mechanism of Action
The mechanism of action often involves interaction with specific molecular targets, like enzymes or receptors, modulating their activity. Pathways implicated could include signal transduction or metabolic pathways, influenced by the compound's structural features.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, 2-(4-Chlorophenoxy)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of a chlorophenoxy group and a thiazole ring, which confer distinctive reactivity and interaction capabilities.
List of Similar Compounds
2-(4-Chlorophenoxy)-1-(4-piperidinyl)-2-methylpropan-1-one
2-(4-Bromophenoxy)-1-(4-piperidinyl)-2-methylpropan-1-one
2-(4-Chlorophenoxy)-1-(4-methylpiperidin-1-yl)-2-methylpropan-1-one
Hope this detailed overview helps
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2S2/c1-19(2,24-16-5-3-15(20)4-6-16)17(23)22-10-7-14(8-11-22)13-26-18-21-9-12-25-18/h3-6,14H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELOQPELVKFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CSC2=NCCS2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2666382.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)

![N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2666387.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2666389.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2666390.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide](/img/structure/B2666391.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2666392.png)
![3,3-difluoro-N-[(oxolan-2-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B2666394.png)
